![molecular formula C33H40N2O8S2 B1669371 3H-Indolium, 2-[5-[1-(5-carboxypentyl)-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-1-ethyl-3,3-dimethyl-5-sulfo-, inner salt CAS No. 146368-11-8](/img/structure/B1669371.png)
3H-Indolium, 2-[5-[1-(5-carboxypentyl)-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-1-ethyl-3,3-dimethyl-5-sulfo-, inner salt
Overview
Description
The compound “3H-Indolium, 2-[5-[1-(5-carboxypentyl)-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-1-ethyl-3,3-dimethyl-5-sulfo-, inner salt” is a complex organic molecule. It is a derivative of indolium, a type of heterocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes an indolium core, which is a type of heterocyclic compound. The compound also contains carboxylic acid, sulfonic acid, and ethyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume can be predicted or measured .Scientific Research Applications
Fluorescent Probes for Cyanide Detection
This compound has been used in the development of a novel indolium-based fluorescent probe for the detection of cyanide . The introduction of external cyanide caused a nucleophilic attack to the quaternary amine salt structure in the probe and resulted in the departure of iodide ions and the steric rotation of the index salt group, which caused fluorescence quenching . The probe had rapid qualitative and quantitative analysis capabilities for cyanide .
Multicomponent Reactions with Isocyanides and Amines
The compound has been involved in a multicomponent reaction with isocyanides and amines . This reaction resulted in the formation of aryl (indol-3-yl)acetimidamides . In the case of ethyl isocyanoacetate, the reaction was followed by cyclization to form 3,5-dihydro-4H-imidazol-4-one derivatives .
Synthesis of Aryl (Indol-3-yl)acetimidates and Aryl (Indol-3-yl)acetamides
The compound has been used in the synthesis of alkyl aryl (indol-3-yl)acetimidates and aryl (indol-3-yl)acetamides . This was achieved through a three-component reaction of isocyanides with 3-arylidene-3H-indolium salts and oxygen-containing nucleophiles .
Development of Highly Sensitive and Selective CN− Detection Method
The compound has been used in the development of a low-cost, simple-to-operate, and highly sensitive and selective CN− detection method . This method effectively eliminates the drawbacks of common analytical methods for detecting CN−, such as high testing costs and complex operations .
Biocompatibility Experiments
The compound has been used in relevant biocompatibility experiments . These experiments demonstrated the potential application value of the probe .
Synthesis of Imidazolone Derivatives
In the case of isocyanoacetic ester, the reaction of the compound can be accompanied by subsequent cyclization with the formation of imidazolone derivatives .
Mechanism of Action
Target of Action
It is commonly used in the biomedical field as a cell or tissue tracer and fluorescent marker . This suggests that its targets could be a wide range of biological structures that can be visualized using fluorescence.
Pharmacokinetics
It is noted to have good water solubility and biocompatibility , which could influence its bioavailability and distribution within biological systems.
Result of Action
The molecular and cellular effects of 3H-Indolium’s action are likely related to its ability to provide fluorescence-based visualization of target structures or processes . This can aid in various research areas such as cell imaging, immunofluorescence staining, and protein analysis .
Action Environment
The action, efficacy, and stability of 3H-Indolium can be influenced by environmental factors. For instance, it should be stored in a dry, cool place, avoiding contact with oxygen, light, and moisture . These factors could potentially affect the compound’s fluorescent properties and its effectiveness as a marker.
properties
IUPAC Name |
(2E)-2-[(2E,4E)-5-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40N2O8S2/c1-6-34-27-18-16-23(44(38,39)40)21-25(27)32(2,3)29(34)13-9-7-10-14-30-33(4,5)26-22-24(45(41,42)43)17-19-28(26)35(30)20-12-8-11-15-31(36)37/h7,9-10,13-14,16-19,21-22H,6,8,11-12,15,20H2,1-5H3,(H2-,36,37,38,39,40,41,42,43) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPICMEGAGMPYID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C\C=C\C=C\C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40N2O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
656.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3H-Indolium, 2-[5-[1-(5-carboxypentyl)-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-1-ethyl-3,3-dimethyl-5-sulfo-, inner salt |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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